![molecular formula C8H6N6S B2673091 2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine CAS No. 1513599-71-7](/img/structure/B2673091.png)
2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine
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Overview
Description
“2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” is a complex organic compound. It is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Synthesis Analysis
The synthesis of such compounds often involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular structure of “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” is complex and involves multiple rings and functional groups. The pyrimidine moiety has been considered as a privileged structure in medicinal chemistry . The compounds containing pyrimidine as the core are reported to exhibit diverse types of biological and pharmaceutical activities .Chemical Reactions Analysis
The chemical reactions involving “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” are complex and can involve multiple steps. The reactions often involve the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Scientific Research Applications
- Compound D , which contains the pyridine-5-amine moiety, exhibits significant antibacterial activity against Escherichia coli and Candida albicans .
- Compound C , a pyrazole-linked 5-amino-1,3,4-thiadiazole-2-sulfonamide, shows antiglaucoma activity .
- Substituted di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines have been identified as novel macrofilaricides for treating human filarial infections .
- Combining the pyrazole and thiadiazole subunits in one frame (molecular hybridization) is an emerging approach for designing new drugs .
Antimicrobial Activity
Anti-Inflammatory Properties
Antiglaucoma Agents
Macrofilaricides for Filarial Infections
Bioactive Hybridization
Heterocyclic Chemistry and Drug Design
Future Directions
The future directions for research on “2-(Thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine” and similar compounds are promising. There is a great interest in the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These compounds are expected to show satisfactory efficacy and safety profiles .
properties
IUPAC Name |
2-(thiadiazol-5-yl)-1H-imidazo[4,5-b]pyridin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N6S/c9-6-2-1-4-7(12-6)13-8(11-4)5-3-10-14-15-5/h1-3H,(H3,9,11,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPVLSZPTHWOJGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=N2)C3=CN=NS3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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